molecular formula C16H23N3O2 B2971361 N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2034268-09-0

N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No. B2971361
CAS RN: 2034268-09-0
M. Wt: 289.379
InChI Key: ABMDCGFKBCBDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CPI-444 and is a potent and selective inhibitor of the adenosine A2A receptor.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide involves the inhibition of the adenosine A2A receptor, which is a G protein-coupled receptor that is expressed on immune cells and tumor cells. By inhibiting this receptor, the compound can modulate immune responses and inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound can modulate immune responses by inhibiting the production of pro-inflammatory cytokines and increasing the activity of immune cells such as T cells and natural killer cells. In addition, the compound can inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide has several advantages for lab experiments. The compound is highly selective for the adenosine A2A receptor and has low toxicity, which makes it an ideal candidate for in vitro and in vivo studies. However, the compound has limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide. One potential direction is to study the compound's potential applications in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate the compound's effects on immune responses in infectious diseases such as HIV and tuberculosis. Additionally, further research is needed to optimize the synthesis of the compound and improve its solubility for use in experiments.

Synthesis Methods

The synthesis of N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide involves a multi-step process that includes the reaction of 3-cyclopropyl-6-oxo-1,4-dihydropyridazine-1-carboxylic acid with cyclohexylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to yield the final product.

Scientific Research Applications

N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide has been extensively studied for its potential applications in the treatment of various diseases such as cancer, autoimmune disorders, and infectious diseases. The compound has been shown to inhibit the adenosine A2A receptor, which is involved in regulating immune responses and tumor growth.

properties

IUPAC Name

N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-15(17-10-12-4-2-1-3-5-12)11-19-16(21)9-8-14(18-19)13-6-7-13/h8-9,12-13H,1-7,10-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMDCGFKBCBDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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